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molecular formula C10H11N3O2 B8310080 3-hydroxy-N-(1H-indazol-5-yl)propanamide

3-hydroxy-N-(1H-indazol-5-yl)propanamide

Cat. No. B8310080
M. Wt: 205.21 g/mol
InChI Key: RITJEFCICYPANJ-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

To a solution of 3-(benzyloxy)-N-(1H-indazol-5-yl)propanamide (500 mg, 1.69 mmol) in methanol (100 ml) were added 1N-hydrochloric acid and 10% Pd—C (70 mg), and catalytic reduction was carried out at ordinary temperature and atmospheric pressure. After completion of the reaction, the catalyst was filtered off and the filtrate was concentrated under reduced pressure. The resulting residue was dissolved in a mixture of chloroform and methanol, followed by adding thereto hexane. The solid precipitated was collected by filtration and dried under reduced pressure to obtain 3-hydroxy-N-(1H-indazol-5-yl)propanamide (201 mg, 58%).
Name
3-(benzyloxy)-N-(1H-indazol-5-yl)propanamide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[NH:19][N:18]=[CH:17]2)=[O:12])C1C=CC=CC=1.Cl>CO.[Pd]>[OH:8][CH2:9][CH2:10][C:11]([NH:13][C:14]1[CH:15]=[C:16]2[C:20](=[CH:21][CH:22]=1)[NH:19][N:18]=[CH:17]2)=[O:12]

Inputs

Step One
Name
3-(benzyloxy)-N-(1H-indazol-5-yl)propanamide
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCC(=O)NC=1C=C2C=NNC2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
70 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in a mixture of chloroform and methanol
ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
The solid precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCC(=O)NC=1C=C2C=NNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 201 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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